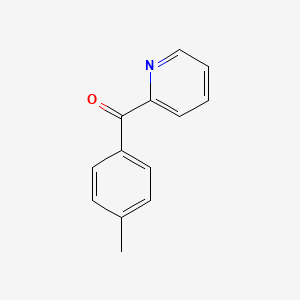

2-(4-Methylbenzoyl)pyridine

描述

Significance of Pyridine-Based Chemical Scaffolds in Advanced Research

Pyridine (B92270) is a fundamental nitrogen-containing heterocycle that serves as a cornerstone in numerous areas of chemical science. nih.govrsc.org As an isostere of benzene (B151609), the pyridine scaffold is a privileged structure in medicinal chemistry, appearing in over 7,000 drug molecules of medicinal importance. nih.govrsc.org Its presence can enhance the pharmacological profile of a compound by improving properties like aqueous solubility and bioavailability. enpress-publisher.com

The versatility of the pyridine ring allows for extensive structural modifications, making it a frequent target for the synthesis of novel compounds with potential therapeutic value. enpress-publisher.com Pyridine derivatives have been successfully incorporated into a wide array of FDA-approved drugs for treating a diverse range of diseases. nih.govrsc.org Beyond pharmaceuticals, pyridine-based structures are integral to the development of agrochemicals, such as insecticides and herbicides, and are used in the textile industry for creating dyes. enpress-publisher.comresearchgate.net The consistent and widespread use of pyridine scaffolds underscores their established importance in both academic and industrial research. nih.govrsc.orgresearchgate.net

Overview of Benzoylpyridine Derivatives in Academic Inquiry

Benzoylpyridines are a class of aromatic ketones that feature a pyridine ring linked to a phenyl group via a carbonyl bridge. Their research applications are diverse, spanning coordination chemistry, materials science, and pharmacology. In coordination chemistry, they act as chelating ligands, forming stable complexes with various metal ions.

A significant area of investigation for benzoylpyridine derivatives is their potential as anticancer agents. researchgate.net For instance, certain thiosemicarbazone derivatives of 2-benzoylpyridine (B47108) have demonstrated potent anti-proliferative effects against tumor cell lines. Furthermore, gold(III) cyclometallated compounds derived from 2-benzoylpyridine have been studied for their catalytic and biological activities. mdpi.com

The position of the benzoyl group on the pyridine ring significantly influences the molecule's properties. The synthesis of these compounds often involves advanced catalytic methods, such as palladium-catalyzed cross-coupling reactions, to functionalize the electron-deficient pyridine ring. rsc.org Research has also focused on the oxidation of benzylpyridines as a route to obtaining benzoylpyridines, which can serve as key precursors in the synthesis of pharmaceuticals. beilstein-journals.org For example, a copper-catalyzed aerobic oxygenation of 2-(4-methylbenzyl)pyridine 1-oxide is a step toward producing 2-(4-methylbenzoyl)pyridine 1-oxide, an intermediate in the synthesis of the drug Acrivastine. uantwerpen.be

Research Trajectories and Future Directions for this compound

Current research highlights this compound primarily as a synthetic intermediate and a structural motif for more complex molecules. Its role as a precursor in the synthesis of Acrivastine, an antihistamine, is a notable application. uantwerpen.be The synthesis of the compound itself is an area of active research, with methods like palladium-catalyzed ortho-acylation of 2-arylpyridines being developed for its efficient production. rsc.org

Future research is likely to explore the incorporation of the this compound scaffold into new functional materials and pharmacologically active agents. The photochemical properties inherent to such aromatic ketones suggest potential use in materials science. smolecule.com Derivatives have been incorporated into molecules designed for DNA and RNA studies, indicating the utility of the methylbenzoyl pyridine moiety in biophysical research. oup.com Given the broad biological activities of related pyridine and pyridazine (B1198779) compounds, there is potential for developing novel derivatives of this compound as anti-inflammatory or antimicrobial agents. mdpi.comevitachem.com The continued development of synthetic methodologies will facilitate the creation of a wider range of derivatives for screening and application in diverse scientific fields. acs.org

Structure

3D Structure

属性

IUPAC Name |

(4-methylphenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c1-10-5-7-11(8-6-10)13(15)12-4-2-3-9-14-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHDAKOZHMSQCFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90999833 | |

| Record name | (4-Methylphenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90999833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78539-88-5 | |

| Record name | 2-(4-Methylbenzoyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78539-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Methylphenyl) 2-pyridyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078539885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Methylphenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90999833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-methylphenyl) 2-pyridyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.744 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 4 Methylbenzoyl Pyridine and Its Derivatives

Direct Synthesis Pathways of 2-(4-Methylbenzoyl)pyridine

The direct synthesis of this compound can be approached through two primary strategies: the oxidation of a readily available precursor and the acylation of the pyridine (B92270) ring.

Copper-Catalyzed Aerobic Oxygenation Routes

A prominent method for the synthesis of 2-aroylpyridines is the copper-catalyzed aerobic oxidation of the corresponding 2-benzylpyridines. This approach offers a direct conversion of a methylene (B1212753) bridge to a carbonyl group, utilizing molecular oxygen as the oxidant. The reaction typically involves a copper salt as the catalyst and is performed in a suitable solvent at elevated temperatures.

Specifically, the synthesis of this compound can be achieved by the oxidation of 2-(4-methylbenzyl)pyridine. While general protocols exist for this transformation on various substituted benzylpyridines, a related synthesis of this compound 1-oxide has been reported in detail. This process employs copper(I) iodide as the catalyst and molecular oxygen, affording the product in good yields. The N-oxide functionality in this case can act as a built-in activator for the benzylic methylene oxidation. researchgate.net

Table 1: Copper-Catalyzed Aerobic Oxidation of 2-(4-methylbenzyl)pyridine 1-oxide

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| CuI (10 mol%) | DMSO | 100 | 55 |

| CuI (10 mol%) | n-BuOAc | 100 | 81 |

Data sourced from a study on the copper-catalyzed aerobic oxidation of benzylpyridine N-oxides. researchgate.net

Friedel-Crafts Acylation Approaches

The direct Friedel-Crafts acylation of pyridine with 4-methylbenzoyl chloride is generally not a feasible synthetic route. The pyridine ring is electron-deficient and tends to coordinate with the Lewis acid catalyst at the nitrogen atom, further deactivating the ring towards electrophilic substitution. nih.gov Consequently, alternative strategies are necessary to achieve the acylation of the pyridine nucleus.

One such alternative is the acylation of a metalated pyridine derivative. This involves the deprotonation of pyridine at a specific position using a strong base, such as an organolithium reagent, followed by quenching with an acylating agent like 4-methylbenzoyl chloride. Another approach involves the use of acyl radicals, which can be generated from aldehydes or carboxylic acid derivatives and then added to the protonated pyridine ring. nih.gov These methods bypass the limitations of the classical Friedel-Crafts reaction, allowing for the formation of the desired pyridyl ketone.

Synthetic Strategies for Key Derivatives and Analogs

The this compound core serves as a versatile building block for the synthesis of a variety of heterocyclic derivatives with potential applications in medicinal chemistry and material science.

Pyrazolo[3,4-b]pyridine Derivatives via α-Oxoketene Dithioacetals

The synthesis of pyrazolo[3,4-b]pyridine derivatives can be achieved through a multi-step process that may involve intermediates derived from α-oxoketene dithioacetals. A plausible synthetic route involves the initial reaction of an α-oxoketene dithioacetal with a hydrazine (B178648) to form a 5-aminopyrazole intermediate. thieme-connect.de This aminopyrazole can then undergo a cyclocondensation reaction with a suitable 1,3-dicarbonyl compound or an α,β-unsaturated ketone to construct the fused pyridine ring. rawdatalibrary.netthieme-connect.de

In the context of this compound, it could be envisioned that an α,β-unsaturated ketone derived from this starting material could react with a 5-aminopyrazole to yield the target pyrazolo[3,4-b]pyridine derivative. The reaction between the aminopyrazole and the unsaturated ketone typically proceeds via a Michael addition followed by an intramolecular condensation and subsequent aromatization. thieme-connect.de

Imidazo[1,5-a]pyridine and Benzazepine Analogs through Ritter-Type Reactions

Imidazo[1,5-a]pyridine derivatives can be synthesized from 2-benzoylpyridines through reactions that share characteristics with the Ritter reaction. One such method involves a copper/iodine co-catalyzed decarboxylative cyclization of α-amino acids with 2-benzoylpyridines. scispace.com This transformation leads to the formation of 1,3-disubstituted imidazo[1,5-a]pyridines in excellent yields. Another approach is a copper(II)-catalyzed tandem reaction between a pyridine ketone and a benzylamine, which proceeds through a condensation-amination-oxidative dehydrogenation process to afford 1,3-diarylated imidazo[1,5-a]pyridines. scispace.com

The synthesis of benzazepine analogs directly from this compound is not a well-documented transformation. General synthetic strategies for benzazepines often involve ring-expansion methodologies or the cyclization of appropriately functionalized acyclic precursors. While photochemical rearrangements of pyridinium (B92312) ylides can lead to ring expansion to diazepines, a direct conversion of a 2-acylpyridine to a benzazepine is less common. mdpi.com

Thiourea (B124793) and Hydrazone Derivatives of 4-Methylbenzoylpyridine

Thiourea derivatives of 4-methylbenzoylpyridine can be synthesized by reacting 4-methylbenzoyl isothiocyanate with an appropriate aminopyridine. The isothiocyanate is typically generated in situ from 4-methylbenzoyl chloride and a thiocyanate (B1210189) salt. The subsequent addition of an aminopyridine yields the corresponding N-((pyridin-yl)carbamothioyl)-4-methylbenzamide.

Table 2: Synthesis of 1-(4-Methyl-benzoyl)-3-(4-methyl-pyridine-2-yl) thiourea

| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Product |

|---|---|---|---|---|

| 4-Methylbenzoyl chloride | Potassium thiocyanate | 2-Amino-4-methylpyridine | Acetone | 1-(4-Methyl-benzoyl)-3-(4-methyl-pyridine-2-yl) thiourea |

This synthesis is based on a general procedure for the preparation of toluyl thiourea substituted pyridines.

Hydrazone derivatives are readily prepared by the condensation reaction of this compound with a hydrazine derivative, such as hydrazine hydrate (B1144303) or a substituted hydrazine, in a suitable solvent like ethanol. The reaction is often catalyzed by a small amount of acid. This straightforward reaction leads to the formation of the corresponding hydrazone with the elimination of a water molecule.

Novel Heterocyclic Systems Incorporating the 4-Methylbenzoyl Moiety

The 4-methylbenzoyl group serves as a critical structural component for the synthesis of a variety of heterocyclic derivatives. Chalcones or 1,3-dicarbonyl compounds containing this moiety are versatile starting materials for constructing rings such as pyrazoles, pyrimidines, and thiophenes.

A common strategy for synthesizing these diverse heterocyclic systems involves the use of an active methylene group adjacent to the carbonyl of the 4-methylbenzoyl moiety. For instance, 1-(2-hydroxy-4-methylphenyl)-3-phenylpropane-1,3-dione has been utilized as a key intermediate for synthesizing a range of derivatives. researchgate.net This approach can be adapted to precursors incorporating the 4-methylbenzoyl pyridine structure.

Pyrazoles: The cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives is a fundamental method for forming the pyrazole (B372694) ring. nih.gov For example, reacting a 1,3-dione containing the 4-methylbenzoyl group with hydrazine hydrate yields the corresponding substituted pyrazole. researchgate.net Nano-ZnO has been reported as an efficient catalyst for this condensation, often resulting in excellent yields and short reaction times. nih.gov

Pyrimidines: Pyrimidine (B1678525) derivatives can be synthesized from the reaction of 1,3-dicarbonyl compounds with urea, thiourea, or guanidine. researchgate.net Another route involves the reaction of a propenal derivative, prepared via a Vilsmeier-Haack reaction on a corresponding hydrazone, with these reagents to yield the target pyrimidine structures. researchgate.net

Thiophenes: The Gewald reaction is a well-established method for synthesizing thiophenes. This multicomponent reaction typically involves a ketone or β-ketoester, an α-cyano ester, and elemental sulfur in the presence of a base. A compound with a 4-methylbenzoyl moiety can serve as the ketone component to produce highly substituted thiophenes.

4H-Pyrans: 4H-pyran derivatives are accessible through one-pot, multi-component reactions. mjbas.comgrowingscience.com A common approach involves the reaction of an aromatic aldehyde, a β-ketoester or β-diketone (such as one containing the 4-methylbenzoyl group), and malononitrile. mjbas.comnih.gov This reaction can be catalyzed by various agents, including recyclable catalysts like Nd2O3, to promote green chemistry principles. mjbas.com

The table below summarizes the general synthetic routes for these heterocyclic systems starting from a generic precursor containing the 4-methylbenzoyl group.

| Target Heterocycle | Key Reagents | Typical Reaction Type |

| Pyrazole | Hydrazine hydrate, Phenylhydrazine | Cyclocondensation |

| Pyrimidine | Urea, Thiourea, Guanidine | Cyclocondensation |

| Thiophene | Malononitrile, Elemental Sulfur, Base | Gewald Reaction |

| 4H-Pyran | Aromatic Aldehyde, Malononitrile | One-pot Multicomponent Reaction |

A novel class of highly electrophilic nitroisoxazolo[4,3-b]pyridines can be synthesized from substituted 2-chloro-3-nitropyridines. nih.govnih.gov This methodology allows for the incorporation of various substituents, including aryl groups that could carry the 4-methylbenzoyl moiety.

The synthesis is a two-step procedure:

Sonogashira Cross-Coupling: Commercially available 2-chloro-3-nitropyridines are coupled with terminal alkynes. This step introduces the acyl group that will become part of the isoxazole (B147169) ring. To incorporate the 4-methylbenzoyl moiety, a terminal alkyne such as 1-(4-methylphenyl)prop-2-yn-1-one (B2853897) could be used.

Cycloisomerization: The resulting 2-alkynylpyridines undergo cycloisomerization in the presence of a catalyst, such as iodine(I) chloride, to yield the desired 3-acylisoxazolo[4,3-b]pyridines in good yields. nih.gov

These 6-nitroisoxazolo[4,3-b]pyridines are notable for their high reactivity towards nucleophiles, even in the absence of a base, and their ability to undergo [4+2]-cycloaddition reactions. nih.govnih.gov This reactivity classifies them as superelectrophiles. nih.gov

| Step | Reaction | Reagents/Catalyst | Intermediate/Product |

| 1 | Sonogashira Cross-Coupling | Terminal Alkyne, Pd Catalyst, Cu(I) co-catalyst | 2-Alkynylpyridine |

| 2 | Cycloisomerization | Iodine(I) chloride (ICl) | 3-Acylisoxazolo[4,3-b]pyridine |

Synthetic Routes to this compound N-Oxide

Pyridine N-oxides are valuable intermediates in heterocyclic chemistry as they exhibit enhanced reactivity toward both electrophilic and nucleophilic reagents compared to the parent pyridine. semanticscholar.org The synthesis of this compound N-Oxide can be achieved through the direct oxidation of the nitrogen atom in the pyridine ring.

Common oxidizing agents for this transformation include:

Peroxy acids: m-Chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for the N-oxidation of pyridines. The reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758) at controlled temperatures. google.comgoogle.com

Hydrogen Peroxide: A solution of hydrogen peroxide in acetic acid is another effective system for this oxidation. The reaction often requires heating to proceed to completion. google.com

It is important to consider that other functional groups within the molecule may also be susceptible to oxidation. However, the pyridine nitrogen is generally more nucleophilic and reacts preferentially.

| Oxidizing Agent | Solvent | Typical Conditions |

| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane | 0-25 °C |

| Hydrogen Peroxide (30% aq.) | Acetic Acid | Reflux |

Transformation of Pyridines into Benzene (B151609) Derivatives

A powerful method for skeletal editing involves the transformation of a pyridine ring into a benzene derivative. chemrxiv.orgchemrxiv.orgnih.gov This "N-to-C switch" can be accomplished via a one-pot ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) process. chemrxiv.orgresearchgate.netbohrium.com This strategy allows for the synthesis of benzene derivatives that might be difficult to access through conventional methods by leveraging the unique chemistry of the pyridine ring. chemrxiv.orgbohrium.com

The general mechanism for this transformation involves the following key steps:

Pyridine Activation: The pyridine nitrogen is activated with a strong electrophile, such as triflic anhydride (B1165640) (Tf2O). This makes the pyridine ring highly susceptible to nucleophilic attack.

Nucleophilic Addition and Ring Opening: A soft nucleophile, such as diethyl malonate, attacks the activated pyridine ring, leading to its opening.

Ring Closure and Aromatization: The intermediate undergoes a subsequent ring-closing reaction to form a carbocyclic β-aminoester, which then aromatizes upon heating or treatment with a base to yield the final benzene derivative. chemrxiv.orgbohrium.com

This protocol has been shown to be tolerant of a wide range of functional groups and has been applied to various 4-substituted pyridines. chemrxiv.org Applying this to a pyridine bearing a 2-(4-methylbenzoyl) substituent would provide a route to a substituted benzene derivative.

| Step | Description | Key Reagents |

| 1 | Pyridine Activation | Triflic anhydride (Tf2O) |

| 2 | Nucleophilic Addition & Ring Opening | Diethyl malonate, Triethylamine (NEt3) |

| 3 | Ring Closure & Aromatization | Heat or Base (e.g., K2CO3) |

Coordination Chemistry and Metal Complexation of 2 4 Methylbenzoyl Pyridine

Ligand Design Principles for 4-Methylbenzoylpyridine Derivatives

The design of ligands based on the 2-(4-Methylbenzoyl)pyridine framework is guided by fundamental principles of coordination chemistry aimed at creating molecules with specific metal-binding properties. The core structure itself contains a pyridine (B92270) nitrogen atom and a carbonyl oxygen atom, which act as Lewis basic donor sites, making the molecule a potential bidentate ligand. However, its true versatility lies in its capacity to be transformed into more complex, multidentate chelating agents.

A primary design strategy involves the condensation of the carbonyl group of this compound with hydrazines or primary amines to form aroylhydrazone or Schiff base derivatives, respectively. uomosul.edu.iqxiahepublishing.com This modification is crucial as it introduces additional donor atoms, converting the parent molecule into a powerful tridentate or even tetradentate ligand. For instance, reacting this compound or a similar precursor like 2-acetylpyridine (B122185) with 4-methylbenzoylhydrazine yields an aroylhydrazone ligand. uomosul.edu.iq This new ligand possesses three potential coordination sites: the pyridine nitrogen, the imine nitrogen, and the carbonyl oxygen, creating a tridentate NNO-donor system. uomosul.edu.iq

The coordination behavior of these aroylhydrazones is often dependent on the pH of the medium. researchgate.net In neutral or acidic conditions, the ligand can coordinate to a metal ion as a neutral molecule. In basic media, the ligand can undergo deprotonation at the N-H group of the hydrazone moiety, allowing it to act as a monobasic anion. This versatility allows for the formation of different types of complexes, including simple adducts and neutral chelate complexes where the charge of the deprotonated ligand balances the charge of the metal ion. ias.ac.in The presence of aromatic rings and the potential for delocalized π-systems within the ligand structure contribute to the stability of the resulting metal complexes. mdpi.comspuvvn.edu

Formation and Characterization of Transition Metal Complexes

The synthesis of metal complexes using this compound and its derivatives typically involves the direct reaction of the ligand with a corresponding metal salt in a suitable solvent, often ethanol. The resulting complexes are then characterized using a suite of analytical and spectroscopic techniques to determine their stoichiometry, structure, and physicochemical properties.

Derivatives of this compound readily form stable complexes with a variety of divalent transition metal ions. For example, the aroylhydrazone ligand 2-acetylpyridine-4'-methylbenzoyl hydrazone (APMBH), a close derivative, reacts with chlorides of Co(II) and Ni(II) to form complexes with the general formula [M(APMBH)(H2O)nCl2], where the ligand acts as a neutral tridentate NNO-donor. uomosul.edu.iq In these cases, octahedral geometry around the metal ions is often proposed.

When metal acetates are used as precursors instead of chlorides, deprotonated bis-complexes with the formula [M(APMBH-H)2] can be formed with Co(II), Ni(II), Cu(II), and Zn(II). uomosul.edu.iq In these complexes, the ligand acts as a monobasic tridentate NNO-donor, with two ligand molecules coordinating to a single metal center to create a stable, neutral complex. uomosul.edu.iq Characterization through magnetic susceptibility and electronic spectra helps in elucidating the geometry of these complexes, which is commonly found to be octahedral for Co(II), Ni(II), and Zn(II) complexes. uomosul.edu.iqchemijournal.com

| Metal Ion | Precursor Salt | Typical Complex Formula | Ligand Behavior | Proposed Geometry |

|---|---|---|---|---|

| Co(II) | CoCl₂·6H₂O | [Co(L)(H₂O)Cl₂] | Neutral Tridentate | Octahedral |

| Ni(II) | NiCl₂·6H₂O | [Ni(L)(H₂O)Cl₂] | Neutral Tridentate | Octahedral |

| Cu(II) | Cu(CH₃COO)₂·H₂O | [Cu(L-H)₂] | Monobasic Tridentate | Octahedral |

| Zn(II) | ZnCl₂ | [Zn(L)Cl₂] | Neutral Tridentate | Trigonal Bipyramidal |

| Mn(II) | Mn(CH₃COO)₂·4H₂O | [Mn(L-H)(OH)] | Monobasic Tridentate | Octahedral |

Note: L represents a tridentate aroylhydrazone or Schiff base derivative of this compound. L-H represents the deprotonated form of the ligand.

The chelating ability of this compound derivatives also extends to complexation with actinide ions. Studies on the aroylhydrazone APMBH have shown its ability to form stable complexes with Thorium(IV) and Uranyl(II). uomosul.edu.iq When reacting thorium tetrachloride with two equivalents of the ligand, a complex with the formula [Th(APMBH)2Cl2]Cl2 is formed. In this compound, an eight-coordinate structure is proposed for the Th(IV) ion. uomosul.edu.iqresearchgate.net

Similarly, uranyl(II) chloride and uranyl(II) acetate react with APMBH to form complexes such as [UO2(APMBH)Cl2] and [UO2(APMBH-H)2]. uomosul.edu.iq For these uranyl complexes, pentagonal bipyramidal and hexagonal bipyramidal structures have been suggested, respectively, which are common coordination geometries for the linear UO2(II) ion. uomosul.edu.iq

As previously noted, the most significant aspect of the coordination chemistry of this compound involves its derivatization into aroylhydrazone and Schiff base ligands. xiahepublishing.comnih.gov These derivatives are formed by the condensation of the ketone's carbonyl group with a hydrazine (B178648) or an amine. uomosul.edu.iqnih.gov This reaction transforms the parent molecule into a multidentate chelating agent capable of forming highly stable five- or six-membered chelate rings with a metal ion. xiahepublishing.com

The resulting aroylhydrazone, such as 2-acetylpyridine-4'-methylbenzoyl hydrazone (APMBH), functions as a tridentate NNO-donor ligand. uomosul.edu.iq It can coordinate in two principal ways:

As a neutral ligand: The ligand coordinates through the pyridine nitrogen, the azomethine nitrogen, and the carbonyl oxygen. This typically occurs in reactions with metal chlorides in neutral ethanol solution. uomosul.edu.iq

As a monobasic anion: Following deprotonation of the hydrazone's N-H proton, the ligand coordinates as an anion. This mode of coordination is common when reacting with metal acetates, where the acetate ion acts as a base to facilitate deprotonation. uomosul.edu.iqias.ac.in This results in the formation of neutral bis-ligand complexes of the type [M(L-H)2]. uomosul.edu.iq

This dual coordination ability allows for the synthesis of a wide variety of complexes with different structures and properties from the same ligand, simply by changing the metal salt and reaction conditions. researchgate.net

Structural Elucidation of Coordination Compounds

Determining the precise three-dimensional arrangement of atoms in a coordination compound is essential for understanding its properties. While spectroscopic and analytical methods provide valuable information, single-crystal X-ray diffraction is the definitive technique for structural elucidation. mdpi.com

For instance, in a related Mn(II) complex with an aroyl-hydrazone Schiff base ligand, X-ray analysis revealed a distorted octahedral geometry around each Mn(II) ion. The ligand was shown to coordinate in a bidentate fashion through the azomethine nitrogen atom and the carbonyl oxygen atom. nih.gov Such studies provide precise measurements of metal-ligand bond lengths, such as Mn–O distances around 1.95-1.97 Å and Mn–N distances of approximately 1.99 Å. nih.gov

Crystallographic analyses of various pyridine-based complexes have revealed a range of geometries, including distorted octahedral, square planar, and tetrahedral arrangements, depending on the metal ion and the specific ligand used. researchgate.netmdpi.com This data is crucial for correlating the structure of the complexes with their observed chemical and physical properties.

| Parameter | Example: Mn(II) Schiff Base Complex nih.gov |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Coordination Geometry | Distorted Octahedral |

| Coordination Sites | Azomethine N, Carbonyl O |

| Mn-O Bond Lengths (Å) | 1.952(3) - 1.969(4) |

| Mn-N Bond Lengths (Å) | 1.987(4) - 1.997(4) |

This table presents representative data from a similar Mn(II) aroyl-hydrazone complex to illustrate the type of information obtained from SCXRD studies.

Analysis of Coordination Geometries and Bonding Modes

Information regarding the specific coordination geometries (e.g., octahedral, tetrahedral, square planar) and bonding modes (e.g., monodentate, bidentate chelation through the pyridine nitrogen and the carbonyl oxygen) of this compound in metal complexes is not available in published crystallographic literature. To construct a data table of bond lengths and angles, experimental data from X-ray crystallography of its metal complexes would be required.

Role of Intermolecular Interactions in Crystal Packing of Complexes

To facilitate the creation of the requested article, crystallographic data from sources such as the Cambridge Structural Database (CSD) for metal complexes containing the this compound ligand would be necessary.

Catalytic Applications of 2 4 Methylbenzoyl Pyridine and Its Complexes

Homogeneous Catalysis Mediated by 2-(4-Methylbenzoyl)pyridine Derivatives

While specific studies detailing the use of this compound as a ligand in homogeneous catalysis are not extensively documented, the broader class of 2-acylpyridines has been recognized for its potential in coordination chemistry and catalysis. The bidentate nature of these ligands, coordinating through the pyridine (B92270) nitrogen and the carbonyl oxygen, allows for the formation of stable metal complexes. The electronic and steric properties of such complexes can be fine-tuned by substituents on the benzoyl ring.

Heterogeneous Catalysis Involving this compound Architectures

The immobilization of homogeneous catalysts onto solid supports is a key strategy in developing robust and recyclable heterogeneous catalysts. While specific examples of immobilized this compound are not prevalent in the literature, the functional groups present in the molecule offer viable handles for anchoring onto various support materials.

For instance, the pyridine ring or the aromatic ring of the benzoyl group could be functionalized to allow for covalent attachment to polymers, silica, or other inorganic supports. The resulting solid-supported catalyst would combine the advantages of homogeneous catalysis, such as high activity and selectivity, with the practical benefits of heterogeneous catalysis, including ease of separation from the reaction mixture and potential for reuse. Such immobilized catalysts could find applications in continuous flow reactors and environmentally friendly chemical processes.

Applications in Stereoselective Dearomatization Reactions of Pyridines

The dearomatization of pyridines is a powerful transformation for the synthesis of saturated and partially saturated nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products. chemistryviews.org Catalytic stereoselective dearomatization reactions have garnered significant attention, with chiral metal complexes playing a crucial role in controlling the stereochemistry of the products. nih.govfigshare.combohrium.com

Chiral Copper Complex Catalysis in C-4 Dearomatization

Chiral copper hydride complexes have emerged as effective catalysts for the enantioselective C-4 dearomatization of pyridines. nih.govfigshare.comd-nb.inforesearchgate.net These reactions often proceed without the need for pre-activation of the pyridine ring, making them highly atom-economical. nih.govfigshare.com The mechanism typically involves the formation of a chiral copper-nucleophile species that adds to the C-4 position of the pyridine ring.

While the use of chiral ligands derived from this compound in this specific context has not been explicitly reported, the bidentate nature of 2-acylpyridines makes them attractive candidates for ligand design. A chiral version of this compound, for instance with a chiral center in the backbone connecting the pyridine and benzoyl moieties, could potentially be used to induce enantioselectivity in copper-catalyzed dearomatization reactions. The steric and electronic properties of the tolyl group could influence the chiral environment around the copper center, thereby affecting the stereochemical outcome of the reaction.

Iridium-Catalyzed Hydroboration of Pyridines

Iridium complexes are known to catalyze the hydroboration of various unsaturated compounds, including pyridines. nsf.gov This reaction provides access to dihydropyridines, which are versatile intermediates in organic synthesis. The catalytic cycle often involves the oxidative addition of a borane (B79455) to the iridium center, followed by migratory insertion of the pyridine C=N or C=C bond.

The use of bidentate ligands can significantly influence the reactivity and selectivity of the iridium catalyst. While there are no specific reports on the use of this compound as a ligand in this reaction, its ability to form a stable chelate with iridium could be beneficial. The electronic properties of the ligand, influenced by the 4-methyl group, could modulate the Lewis acidity of the iridium center and thereby affect the rate and regioselectivity of the hydroboration. A heterogeneous iridium catalyst has been shown to be active in the dearomative hydroboration of a variety of substituted pyridines. nsf.gov

Metal-Catalyzed Benzylic Oxidation Reactions with Molecular Oxygen

The compound this compound is the product of the metal-catalyzed benzylic oxidation of 2-(4-methylbenzyl)pyridine. This transformation is of significant interest as it utilizes molecular oxygen as a green and sustainable oxidant. researchgate.net Both copper and iron catalysts have been shown to be effective for this reaction. researchgate.net

The oxidation of various substituted 2-benzylpyridines has been studied, providing insights into the factors that influence the reaction efficiency. The electronic nature of the substituents on both the pyridine and the benzyl (B1604629) rings can affect the reaction rate and yield. The 4-methyl group on the benzyl moiety of the precursor to this compound is an electron-donating group, which can influence the stability of the reaction intermediates.

Below is a data table summarizing the results of iron- and copper-catalyzed aerobic oxidation of various pyridine-substituted 2-benzylpyridines, which are analogous to the precursor of the title compound.

| Entry | Substrate (R) | Catalyst | Time (h) | Conversion (%) | Yield (%) |

| 1 | H | FeCl₂·4H₂O | 24 | >98 | 95 |

| 2 | H | CuI | 24 | >98 | 96 |

| 3 | 4-Me | FeCl₂·4H₂O | 24 | >98 | 93 |

| 4 | 4-Me | CuI | 24 | >98 | 94 |

| 5 | 4-OMe | FeCl₂·4H₂O | 24 | >98 | 90 |

| 6 | 4-OMe | CuI | 24 | >98 | 92 |

| 7 | 4-Cl | FeCl₂·4H₂O | 24 | >98 | 91 |

| 8 | 4-Cl | CuI | 24 | >98 | 93 |

Data adapted from a study on the oxidation of substituted 2-benzylpyridines. The yields are for the corresponding 2-benzoylpyridine (B47108) derivatives.

The successful oxidation of these substrates highlights a key synthetic route to this compound and its derivatives, demonstrating a practical catalytic application that leads to the formation of this compound. A palladium-catalyzed system has also been investigated for the aerobic oxidation of benzyl alcohol, with pyridine acting as a ligand. nih.gov

Role in Organic Reaction Activation and Transformation

The structural features of this compound suggest its potential to participate in and catalyze various organic reactions. The pyridine nitrogen, being a Lewis base, can act as a nucleophilic catalyst. For instance, pyridine and its derivatives are known to catalyze acylation reactions by forming a highly reactive acylpyridinium intermediate. reddit.com The 4-methyl group on the benzoyl ring of this compound could subtly influence the basicity and nucleophilicity of the pyridine nitrogen, potentially modulating its catalytic activity.

The ketone functional group in this compound can also undergo a variety of transformations. It can act as an electrophile, reacting with nucleophiles in addition reactions. It can also be a precursor for the synthesis of other functional groups, such as alcohols (via reduction) or imines (via condensation with amines). These transformations, while not strictly catalytic applications of the molecule itself, highlight its role as a versatile intermediate in organic synthesis, the preparation of which can be achieved through catalytic methods. The stability of acylpyridinium cations, which are key intermediates in pyridine-catalyzed acyl transfer reactions, has been studied and is influenced by substituents on the pyridine ring. thieme-connect.de

Biological and Biomedical Research on 2 4 Methylbenzoyl Pyridine Derivatives

Structure-Activity Relationship (SAR) Studies for Biological Targets

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For derivatives of the 2-benzoylpyridine (B47108) scaffold, these studies have been instrumental in identifying key structural features that govern their therapeutic effects.

Research into novel 6-aryl-2-benzoyl-pyridines has identified these compounds as potent tubulin polymerization inhibitors. nih.gov Tubulin is a critical protein involved in cell division, making it an important target for anticancer drugs. SAR studies revealed that modifications to the aryl and benzoyl rings of the pyridine (B92270) core significantly impact the compound's ability to inhibit tubulin polymerization and, consequently, its antiproliferative properties. nih.gov One particularly potent compound from this series, 4v, demonstrated an average IC50 value of approximately 1.8 nM against a panel of cancer cell lines. nih.gov The crystal structure of 4v in a complex with tubulin confirmed its direct binding at the colchicine (B1669291) site, a key interaction point for many tubulin inhibitors. nih.gov

Furthermore, the lipophilicity of these compounds, often enhanced by incorporating alkoxy substituents, has been shown to result in a significant enhancement of their biological activities. qu.edu.qa The planarity and ability to participate in pi interactions, similar to benzene (B151609), along with improved aqueous solubility and metabolic stability due to the nitrogen atom, make the pyridine scaffold a valuable component in drug design. nih.gov

Antimicrobial Activity Investigations

The growing threat of antimicrobial resistance has spurred the search for new and effective antimicrobial agents. Derivatives of 2-(4-Methylbenzoyl)pyridine have emerged as a promising class of compounds in this area.

Various pyridine derivatives have demonstrated significant antibacterial activity against a range of pathogens, including those resistant to existing antibiotics. For instance, 2,4-disubstituted pyridine derivatives have been shown to be effective against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis, including strains located intracellularly and those forming biofilms. nih.govfrontiersin.org

Studies on pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines have also shown moderate antibacterial activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. japsonline.com Specifically, N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues have been identified as good antibacterial agents against Extended-Spectrum-β-Lactamase (ESBL)-producing E. coli. mdpi.com

The introduction of an α,β-unsaturated ketone moiety in 2-benzylidene-3-oxobutanamide derivatives has resulted in compounds with very good in vitro antibacterial activity against WHO priority drug-resistant bacteria like methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii. nih.gov

In addition to their antibacterial properties, pyridine derivatives have also been investigated for their antifungal potential. Certain novel benzoylcarbamates bearing a pyridine moiety have exhibited moderate to strong antifungal activities. For example, compounds 4d, 4f, 4g, and 4h showed significant activity against Botrytis cinerea, with EC50 values ranging from 6.45 to 6.98 μg/mL, which is comparable or superior to the commercial fungicide chlorothalonil. mdpi.com

Furthermore, 2-acyl-1,4-benzohydroquinone derivatives have demonstrated more potent antifungal activities than their 2-acyl-1,4-naphthohydroquinone counterparts. mdpi.com Specifically, 2-octanoylbenzohydroquinone (compound 4) was the most active in its series, with MIC values ranging from 2 to 16 μg/mL against various fungal strains. mdpi.com In some cases, such as against Candida krusei and Rhizopus oryzae, its activity was comparable to that of amphotericin B. mdpi.com

Anticancer and Antitumor Research

The pyridine scaffold is a key component in numerous anticancer agents, and derivatives of this compound are actively being explored for their potential in cancer chemotherapy.

A significant body of research has focused on evaluating the cytotoxic effects of this compound derivatives against various cancer cell lines. Novel pyridine-thiazole hybrid molecules have shown high antiproliferative activity. For instance, compound 3 demonstrated an IC50 of 0.57 µM in HL-60 acute human promyelocytic leukemia cells, while showing much lower toxicity in normal human cell lines. mdpi.com

Similarly, new imidazo[4,5-b]pyridine derivatives have shown significant anticancer activity against breast (MCF-7) and colon (HCT116) cancer cell lines, with some compounds exhibiting remarkable CDK9 inhibitory potential (IC50 = 0.63-1.32 μM). nih.gov Pyrido[2,3-d]pyrimidine derivatives have also been screened for their anticancer activity against the lung cancer A549 cell line, with some compounds showing potent inhibitory effects. nih.gov For example, compound 3b exhibited an IC50 value of 10.3 μM against the A549 cell line. nih.gov

The table below summarizes the cytotoxic activity of selected pyridine derivatives against various cancer cell lines.

| Compound/Derivative Class | Cancer Cell Line | IC50 Value | Source |

| 6-Aryl-2-benzoyl-pyridine (4v) | Various | ~1.8 nM (average) | nih.gov |

| Pyridine-thiazole hybrid (3) | HL-60 (Leukemia) | 0.57 µM | mdpi.com |

| Imidazo[4,5-b]pyridine derivatives | MCF-7 (Breast), HCT116 (Colon) | 0.63-1.32 μM (CDK9) | nih.gov |

| Pyrido[2,3-d]pyrimidine (3b) | A549 (Lung) | 10.3 μM | nih.gov |

| 2,4-diaryl benzofuro[3,2-b]pyridine (8, 12-14) | Various | Significant Topoisomerase II inhibition at 100 µM | researchgate.net |

The pyridine ring system is a crucial pharmacophore in the design of new chemotherapeutic agents due to its therapeutic and pharmacological properties. qu.edu.qaarabjchem.org Several FDA-approved drugs contain a pyridine moiety, highlighting its importance in medicinal chemistry. arabjchem.orgekb.eg

Derivatives of this compound are being investigated as inhibitors of various protein kinases, which are key targets in cancer therapy. mdpi.com The structural versatility of the pyridine scaffold allows for the development of inhibitors targeting specific kinases involved in cancer progression, such as cyclin-dependent kinases (CDKs). For example, novel imidazo[4,5-b]pyridine based compounds have been designed as potent anticancer agents with CDK9 inhibitory activity. nih.gov

Furthermore, the ability of certain pyridine derivatives to act as tubulin polymerization inhibitors makes them promising candidates for the development of a new generation of anticancer drugs. nih.gov The potent in vivo antitumor activity of compounds like 4v, which suppresses tumor growth, disrupts angiogenesis, and induces apoptosis, underscores the potential of this chemical class in oncology. nih.gov The design of such molecules often involves computational methods like molecular docking to predict their binding affinity to target proteins, aiding in the rational design of more effective chemotherapeutic agents. nih.gov

Antiviral and Anti-inflammatory Properties

Derivatives of pyridine, a core component of the this compound structure, have demonstrated a broad spectrum of biological activities, including significant antiviral and anti-inflammatory effects. nih.govresearchgate.netmdpi.com Research into various pyridine-containing heterocycles has revealed their potential to inhibit the replication of a range of viruses. nih.govresearchgate.net These antiviral actions are achieved through diverse mechanisms, such as the inhibition of viral reverse transcriptase, polymerase, and other enzymes crucial for viral replication, as well as interfering with viral entry and maturation processes. nih.govresearchgate.net

In the realm of anti-inflammatory research, pyridine derivatives have also shown considerable promise. Certain pyridine-based compounds have been found to exhibit anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory conditions. acs.org For instance, a series of novel 2-pyridyl-2-thiobenzothiazole compounds were synthesized and evaluated for their anti-inflammatory capabilities, with some derivatives showing more potent activity than the well-known nonsteroidal anti-inflammatory drug (NSAID), indomethacin. nih.gov The anti-inflammatory mechanism of pyridine derivatives can involve the inhibition of key enzymes in the inflammatory cascade.

While direct studies on the antiviral and anti-inflammatory properties of this compound itself are not extensively documented in the reviewed literature, the established biological activities of the broader pyridine class of compounds provide a strong rationale for investigating its potential in these therapeutic areas. The structural features of this compound could serve as a foundation for the development of novel antiviral and anti-inflammatory agents.

Target-Specific Biological Interactions

The pyridine scaffold, a key structural feature of this compound, is instrumental in the interaction of various synthetic compounds with specific biological targets, leading to a range of pharmacological effects.

Studies on γ-Aminobutyric Acid (GABA) Specific Receptors

The γ-Aminobutyric acid type A (GABA-A) receptor is a crucial inhibitory neurotransmitter receptor in the central nervous system and a significant target for therapeutic drugs. nih.govwikipedia.org Pyridine-containing compounds have been a focus of research for their ability to modulate GABA-A receptors. researchgate.net For a compound to interact with the benzodiazepine (B76468) binding site on the GABA-A receptor, the presence of specific subunits is necessary. wikipedia.org Ligands that bind to this site can act as positive allosteric modulators, enhancing the effect of GABA, which leads to sedative and anxiolytic effects. wikipedia.org

While direct studies on this compound derivatives as ligands for GABA-A receptors are limited in the available literature, the broader class of pyrazolo-pyridine derivatives has been investigated for this purpose. These compounds have shown affinity for various GABA-A receptor subtypes. The exploration of structurally related compounds suggests the potential for this compound derivatives to be designed as modulators of GABA-A receptors, which could be valuable for treating neurological and psychiatric disorders.

Inhibition of Pantothenate Synthetase from M. tuberculosis (MTBPS)

Pantothenate synthetase (PS) is a vital enzyme in the biosynthetic pathway of pantothenate (vitamin B5), which is an essential precursor for coenzyme A. nih.govsemanticscholar.org This pathway is present in microorganisms like Mycobacterium tuberculosis (the causative agent of tuberculosis) but absent in mammals, making MTBPS an attractive target for the development of new antibacterial drugs. nih.govsemanticscholar.org

Several studies have focused on identifying inhibitors of MTBPS. nih.govsemanticscholar.orgnih.gov Notably, analogues of the reaction intermediate, pantoyl adenylate, have been designed and synthesized to act as potent inhibitors of this enzyme. nih.govnih.gov While the specific inhibitory activity of this compound derivatives on MTBPS is not explicitly detailed in the reviewed literature, the general class of pyridine derivatives has been explored for antitubercular activity. The pyridine scaffold is a common feature in many biologically active compounds, and its presence in potential inhibitors of MTBPS is an area of active research. The development of novel compounds containing the this compound core could lead to new therapeutic options against tuberculosis.

Drug Discovery and Pharmaceutical Intermediate Applications

The structural motif of this compound serves as a valuable scaffold in the fields of drug discovery and pharmaceutical synthesis, offering a versatile platform for the development of new therapeutic agents and the efficient production of active pharmaceutical ingredients (APIs).

Development of Lead Compounds for Therapeutic Areas

The pyridine ring is a privileged structure in medicinal chemistry, frequently appearing in a wide array of therapeutic agents due to its ability to form favorable interactions with biological targets. nih.govresearchgate.netnih.gov The 2-benzoylpyridine framework, in particular, provides a versatile starting point for the design and synthesis of novel lead compounds.

A notable example of the development of lead compounds from a related structure is the design of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as agonists for the G protein-coupled receptor 119 (GPR119), which is a target for the treatment of type 2 diabetes. nih.gov In this study, researchers synthesized a series of compounds and evaluated their biological activity, leading to the identification of promising candidates with high potency. nih.gov

| Compound | GPR119 Agonistic Activity (EC50, nM) |

| 19 | 75 |

| 20 | 25 |

This table showcases the half-maximal effective concentration (EC50) of two promising 2-(4-(methylsulfonyl)phenyl)pyridine derivatives, indicating their high potency as GPR119 agonists. nih.gov

This research highlights how modifications to the 2-benzoylpyridine scaffold can lead to the discovery of potent and selective modulators of therapeutic targets, demonstrating the value of this chemical framework in the development of new drugs for various diseases.

Synthesis of Active Pharmaceutical Ingredient (API) Precursors and Metabolites

Pyridine derivatives are fundamental building blocks in the synthesis of a multitude of active pharmaceutical ingredients (APIs). beilstein-journals.orgmdpi.combeilstein-journals.org The chemical reactivity of the pyridine ring allows for its incorporation into complex molecular architectures, making it a key intermediate in many synthetic routes.

Advanced Structural and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of 2-(4-Methylbenzoyl)pyridine in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete assignment of all proton (¹H) and carbon (¹³C) signals can be achieved.

The 1D NMR spectra provide fundamental information about the chemical environment and number of different types of protons and carbons in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridine (B92270) ring and the 4-methylphenyl (tolyl) group. The pyridine ring protons typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic system and the electronegative nitrogen atom. The protons of the tolyl group will appear in the aromatic region as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring, with the methyl group protons appearing as a singlet in the upfield region (around δ 2.4 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum will show 11 distinct signals, as two pairs of carbons in the symmetrically substituted phenyl ring are chemically equivalent. The carbonyl carbon (C=O) is the most deshielded, appearing furthest downfield (typically δ > 190 ppm). The aromatic carbons of both rings resonate in the range of δ 120-155 ppm. The methyl carbon of the tolyl group is the most shielded, appearing furthest upfield (around δ 21 ppm).

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are crucial for differentiating between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary (Cq) carbons. nist.govchemicalbook.com A DEPT-135 experiment for this compound would show positive signals for the CH₃ and CH carbons, while CH₂ carbons (which are absent in this molecule) would appear as negative signals. Quaternary carbons, including the carbonyl carbon and the substituted aromatic carbons, would be absent in the DEPT spectrum. chemicalbook.comkoeichem.com This allows for unambiguous assignment of the carbon types.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Note: Data is predicted based on analogous structures and general NMR principles.)

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Carbon Type (from DEPT) |

| Pyridine Ring | |||

| C2 | - | ~153.0 | Cq |

| C3 | ~8.0 (d) | ~126.0 | CH |

| C4 | ~7.9 (t) | ~137.0 | CH |

| C5 | ~7.5 (t) | ~125.0 | CH |

| C6 | ~8.7 (d) | ~149.0 | CH |

| Carbonyl | |||

| C7 (C=O) | - | ~195.0 | Cq |

| 4-Methylphenyl Ring | |||

| C1' | - | ~134.0 | Cq |

| C2'/C6' | ~7.8 (d) | ~130.0 | CH |

| C3'/C5' | ~7.3 (d) | ~129.0 | CH |

| C4' | - | ~144.0 | Cq |

| Methyl Group | |||

| -CH₃ | ~2.4 (s) | ~21.5 | CH₃ |

Interactive Data Table: Click on column headers to sort.

2D NMR experiments are essential for confirming the connectivity of the molecular structure by showing correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings, typically between protons separated by two or three bonds. researchgate.netbldpharm.com For this compound, COSY would show correlations between the adjacent protons on the pyridine ring (H3-H4, H4-H5, H5-H6) and between the ortho and meta protons on the tolyl ring (H2'/H6' with H3'/H5'). This confirms the spin systems within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons (one-bond ¹H-¹³C correlations). researchgate.netchemicalbook.comuni.lu Each CH group in the pyridine and tolyl rings, as well as the methyl group, would show a cross-peak connecting the proton and carbon chemical shifts, allowing for definitive assignment of each protonated carbon.

Table 2: Key Expected 2D NMR Correlations for this compound

| Experiment | Correlating Protons | Correlating Atoms/Protons | Information Gained |

| COSY | H3 | H4 | Connectivity in pyridine ring |

| H4 | H3, H5 | Connectivity in pyridine ring | |

| H2'/H6' | H3'/H5' | Connectivity in tolyl ring | |

| HSQC | H3, H4, H5, H6 | C3, C4, C5, C6 | Direct C-H bonds in pyridine ring |

| H2'/H6', H3'/H5' | C2'/C6', C3'/C5' | Direct C-H bonds in tolyl ring | |

| -CH₃ protons | -CH₃ carbon | Direct C-H bond in methyl group | |

| HMBC | H2'/H6' (tolyl) | C7 (C=O), C4' | Connects tolyl ring to carbonyl |

| H3 (pyridine) | C7 (C=O), C5 | Connects pyridine ring to carbonyl | |

| -CH₃ protons | C3'/C5', C4' | Confirms methyl position on tolyl ring |

Interactive Data Table: Use the search bar to filter by experiment or atom.

Infrared (IR) Spectroscopy for Functional Group Analysis and Bonding Elucidation

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be dominated by a very strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group of the diaryl ketone, typically found in the range of 1650-1670 cm⁻¹. Other characteristic bands include those for aromatic C-H stretching (above 3000 cm⁻¹) and the complex fingerprint region (below 1600 cm⁻¹), which contains C=C and C=N stretching vibrations of the aromatic rings, as well as C-H in-plane and out-of-plane bending vibrations. chemicalbook.com

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic (Pyridine and Phenyl) |

| 2920 | C-H Stretch | Methyl (-CH₃) |

| 1670-1650 | C=O Stretch | Diaryl Ketone |

| 1600-1450 | C=C and C=N Stretch | Aromatic Rings |

| 900-675 | C-H Bend (out-of-plane) | Aromatic Rings |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. sigmaaldrich.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of the molecule. For this compound (C₁₃H₁₁NO), the calculated monoisotopic mass is 197.08406 Da. rsc.org An HRMS measurement confirming this exact mass would provide strong evidence for the molecular formula.

Table 4: Predicted HRMS Data for this compound Adducts

| Adduct Ion | Formula | Predicted m/z |

| [M+H]⁺ | C₁₃H₁₂NO⁺ | 198.09134 |

| [M+Na]⁺ | C₁₃H₁₁NNaO⁺ | 220.07328 |

| [M+K]⁺ | C₁₃H₁₁KNO⁺ | 236.04722 |

Source: Predicted data from PubChem. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. uni.luscielo.br This technique is exceptionally well-suited for impurity profiling, as it can separate minor components from the main compound and provide molecular weight information for each impurity. uni.lu

In the context of this compound, an LC-MS method would be developed to separate the target compound from any starting materials, by-products, or degradation products. As each separated component elutes from the LC column, it is ionized and analyzed by the mass spectrometer. The resulting mass spectrum for each impurity peak can reveal its molecular weight. Further analysis using tandem mass spectrometry (MS/MS) can induce fragmentation of the impurity ions, providing structural clues that can help in their identification, even when authentic reference standards are not available. uni.lu This process is critical for ensuring the quality and purity of the compound.

Table 5: Potential Fragmentation Patterns in Mass Spectrometry

| Fragment Ion | Formula | m/z (nominal) | Description |

| [C₈H₇O]⁺ | C₈H₇O⁺ | 119 | 4-Methylbenzoyl cation |

| [C₇H₇]⁺ | C₇H₇⁺ | 91 | Tropylium ion (from loss of CO from 4-methylbenzoyl) |

| [C₆H₄NCO]⁺ | C₆H₄NCO⁺ | 106 | Pyridin-2-ylcarbonyl cation |

| [C₅H₄N]⁺ | C₅H₄N⁺ | 78 | Pyridinyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complex Formation

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for investigating the electronic transitions within this compound. The molecule's structure, featuring a pyridine ring and a substituted benzoyl group, gives rise to characteristic absorption bands in the UV-Vis spectrum. These absorptions are primarily due to two types of electronic transitions: π → π* and n → π* transitions.

The π → π* transitions involve the excitation of electrons from π bonding orbitals to π* antibonding orbitals. These are typically high-energy transitions, resulting in strong absorption bands at shorter wavelengths. For pyridine itself, these transitions are observed around 250-262 nm tandfonline.com. The extended conjugation in this compound, involving the pyridine and phenyl rings interconnected by a carbonyl group, is expected to influence the energy of these transitions.

The n → π* transitions are lower in energy and involve the promotion of an electron from a non-bonding orbital (n), located on the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group, to a π* antibonding orbital. These transitions result in weaker absorption bands at longer wavelengths compared to π → π* transitions tandfonline.com.

Upon complexation with metal ions, the UV-Vis spectrum of this compound is expected to exhibit noticeable changes. The coordination of the pyridine nitrogen and/or the carbonyl oxygen to a metal center perturbs the electronic structure of the ligand. This typically leads to a shift in the absorption maxima (λmax) of both the n → π* and π → π* transitions. The formation of metal-ligand charge transfer (MLCT) or ligand-metal charge transfer (LMCT) bands may also be observed, providing further insight into the electronic interactions within the complex.

| Transition Type | Expected Wavelength Region | Characteristics |

| π → π | Shorter Wavelength (UV) | High intensity, related to the conjugated aromatic system. |

| n → π | Longer Wavelength (UV-Vis) | Lower intensity, involves non-bonding electrons on N and O atoms. |

| Charge Transfer (in complexes) | Visible Region | Intensity and position depend on the metal and ligand orbitals involved. |

Computational Chemistry Approaches for Structural and Electronic Properties

Computational chemistry provides powerful tools for the theoretical investigation of the structural and electronic properties of this compound, complementing experimental data.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to predict the molecular geometry and electronic structure of molecules. The B3LYP functional combined with a basis set such as 6-311G is commonly employed for pyridine derivatives to achieve a good balance between accuracy and computational cost.

Molecular Geometry: DFT calculations can provide an optimized three-dimensional structure of this compound, yielding precise information on bond lengths, bond angles, and dihedral angles. For a similar compound, 2-acetylpyridine (B122185) derivative, DFT calculations have been used to determine these parameters scielo.br. It is expected that the pyridine and the 4-methylphenyl rings in this compound are not coplanar, with a significant dihedral angle between them due to steric hindrance. The geometry around the carbonyl carbon is predicted to be trigonal planar.

Electronic Structure: The electronic properties can be elucidated through the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests higher reactivity. For many pyridine derivatives, the HOMO is often localized on the electron-rich aromatic rings, while the LUMO is distributed over the π-system including the carbonyl group.

| Parameter | Description | Expected Significance for this compound |

| Optimized Bond Lengths | The equilibrium distance between atomic nuclei. | Provides insight into the bonding characteristics (e.g., C=O, C-N, C-C bonds). |

| Optimized Bond Angles | The angle between three connected atoms. | Defines the overall shape and steric environment of the molecule. |

| Dihedral Angles | The angle between two planes defined by atoms. | Determines the rotational conformation and the degree of planarity between the pyridine and phenyl rings. |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | An indicator of chemical reactivity and the energy of electronic transitions. |

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored-coded to represent different potential values. Regions of negative potential (typically colored in shades of red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the MEP map is expected to show the most negative potential localized around the electronegative nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group. These sites represent the most likely centers for protonation and coordination with metal ions. The hydrogen atoms of the aromatic rings are expected to be in regions of positive potential.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density topology to characterize the nature of chemical bonds and intermolecular interactions. This analysis is based on the identification of bond critical points (BCPs) in the electron density (ρ).

The properties of the electron density at the BCP, such as its value (ρ(r)) and the Laplacian of the electron density (∇²ρ(r)), reveal the nature of the interaction.

Shared interactions (covalent bonds): Characterized by a high value of ρ(r) and a negative value of ∇²ρ(r), indicating a concentration of electron density between the nuclei.

Closed-shell interactions (ionic bonds, hydrogen bonds, van der Waals interactions): Characterized by a low value of ρ(r) and a positive value of ∇²ρ(r), indicating a depletion of electron density in the internuclear region.

A QTAIM analysis of this compound would allow for the quantitative characterization of all covalent bonds within the molecule and any potential intramolecular interactions.

X-ray Diffraction for Solid-State Structure and Intermolecular Interactions

| Crystallographic Parameter | Description |

| Crystal System | The classification of crystals based on their axial systems (e.g., monoclinic, orthorhombic). |

| Space Group | The group of symmetry operations of a unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the sides and the angles between them for the unit cell. |

| Z | The number of molecules per unit cell. |

Crystal Packing Analysis and Supramolecular Features

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by various intermolecular interactions. These interactions dictate the supramolecular architecture of the solid. For this compound, several types of non-covalent interactions are expected to play a crucial role in its crystal packing.

Hydrogen Bonding: Although a classic hydrogen bond donor is absent, weak C-H···O and C-H···N hydrogen bonds are likely to be present, where the hydrogen atoms of the aromatic rings interact with the carbonyl oxygen and the pyridine nitrogen of neighboring molecules.

π-π Stacking: The presence of two aromatic rings (pyridine and 4-methylphenyl) suggests that π-π stacking interactions will be a significant feature in the crystal packing, where the rings of adjacent molecules align in a parallel or offset fashion.

The interplay of these intermolecular forces would lead to the formation of a stable, three-dimensional supramolecular assembly. The specific arrangement would determine the macroscopic properties of the crystal, such as its melting point and solubility.

Despite a comprehensive search of chemical and crystallographic databases, the specific crystal structure for the compound This compound has not been publicly reported. The determination of hydrogen bonding and pi-stacking interactions is contingent upon the availability of precise atomic coordinates and intermolecular distances, which are derived from single-crystal X-ray diffraction analysis.

Consequently, a detailed and scientifically accurate account of the specific hydrogen bonding and pi-stacking interactions for this compound, including data tables of bond lengths, angles, and centroid-centroid distances, cannot be provided at this time.

However, without experimental crystallographic data for this compound, any discussion of its specific supramolecular architecture remains speculative. The precise nature and quantitative details of its hydrogen bonding and pi-stacking interactions are unknown.

Mechanistic Investigations of Reactions Involving 2 4 Methylbenzoyl Pyridine

Proposed Reaction Mechanisms for Synthesis Pathways

The synthesis of 2-acylpyridines, including 2-(4-Methylbenzoyl)pyridine, can be achieved through several mechanistic pathways. These routes often involve the construction of the pyridine (B92270) ring or the introduction of the acyl group onto a pre-existing pyridine moiety.

One common approach is the condensation reaction , characteristic of methods like the Chichibabin pyridine synthesis. This reaction typically involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or an ammonia source. wikipedia.org The mechanism proceeds through a series of imine formation, Michael additions, and aldol condensations, ultimately leading to a dihydropyridine intermediate that oxidizes to the aromatic pyridine ring. wikipedia.org

Another significant pathway involves the acylation of a pyridine derivative . A prevalent method is the reaction of a 2-lithiopyridine or a 2-pyridyl Grignard reagent with a suitable acylating agent, such as 4-methylbenzoyl chloride. The mechanism for the Grignard-based synthesis involves the nucleophilic attack of the organometallic carbon on the electrophilic carbonyl carbon of the acid chloride. This is a standard and effective way to form carbon-carbon bonds. wikipedia.org

Alternatively, synthesis can begin with a 2-substituted pyridine that is then elaborated. For instance, the deprotonation of the methyl group of 2-picoline followed by reaction with a 4-methylbenzoylating agent offers another route. Deprotonation can be achieved using a strong base like sodium hydride (NaH). scielo.br

A further method starts from 2-pyridine carboxylic acid. The carboxylic acid is first converted to an acyl chloride, typically using thionyl chloride. This activated intermediate can then undergo a reaction, for example, with a malonic ester, followed by hydrolysis and decarboxylation to yield the target ketone. google.com

| Synthesis Pathway | Key Reactants | Proposed Mechanistic Steps |

|---|---|---|

| Grignard Reaction | 2-Bromopyridine, Magnesium, 4-Methylbenzoyl chloride | 1. Formation of 2-pyridylmagnesium bromide (Grignard reagent). 2. Nucleophilic attack of the Grignard reagent on the carbonyl carbon of the acyl chloride. 3. Formation of a tetrahedral intermediate. 4. Elimination of chloride to form the ketone. wikipedia.org |

| Acylation via Acyl Chloride | 2-Pyridine carboxylic acid, Thionyl chloride, Malonic ester derivative | 1. Conversion of carboxylic acid to 2-pyridinecarbonyl chloride. 2. Acylation of the malonic ester enolate. 3. Hydrolysis and decarboxylation of the resulting β-keto ester. google.com |

| Chichibabin Condensation | α,β-Unsaturated carbonyl compounds, Aldehydes/Ketones, Ammonia | 1. Imine formation. 2. Michael addition. 3. Aldol-type condensation and cyclization. 4. Dehydration and oxidation to the pyridine ring. wikipedia.org |

Mechanistic Insights into Catalytic Cycles

The pyridine nitrogen in this compound plays a crucial role in its participation in various catalytic cycles. The lone pair of electrons on the nitrogen atom allows it to act as a ligand, a general base, or a nucleophilic catalyst.

Directing Group in Metal-Catalyzed C-H Activation: In transition metal-catalyzed reactions, particularly with palladium, the pyridine nitrogen can act as a directing group. The catalytic cycle often begins with the coordination of the pyridine nitrogen to the metal center (e.g., Pd(II)). nih.gov This coordination positions the metal catalyst in proximity to the ortho C-H bond of an attached aryl ring (if the benzoyl group were replaced by a phenyl group, for instance), facilitating cyclometalation to form a palladacycle intermediate. nih.govresearchgate.net This intermediate then undergoes further steps like oxidative addition, migratory insertion, or reductive elimination to complete the catalytic cycle and yield the functionalized product. nih.gov While the benzoyl group itself is the target of synthesis rather than a directing group for its own modification, the pyridine nitrogen's coordinating ability is a fundamental aspect of the molecule's chemistry in catalytic contexts.

Nucleophilic and General Base Catalysis: Pyridine and its derivatives are well-known catalysts for reactions like acylation and hydrolysis. rsc.orgscite.ai In nucleophilic catalysis, the pyridine nitrogen attacks an electrophilic center (e.g., the carbonyl carbon of an anhydride) to form a highly reactive intermediate, such as an N-acylpyridinium salt. This intermediate is then more susceptible to attack by a weaker nucleophile (like water or an alcohol), regenerating the pyridine catalyst. scite.ai

Alternatively, the pyridine can function as a general base catalyst by deprotonating a nucleophile, thereby increasing its reactivity. In the hydrolysis of aryl acetates, for example, a pyridine base can abstract a proton from a water molecule in the transition state, facilitating the nucleophilic attack on the ester carbonyl. rsc.org The presence of the electron-withdrawing 4-methylbenzoyl group would decrease the basicity and nucleophilicity of the pyridine nitrogen compared to pyridine itself, influencing its catalytic efficiency.

| Catalytic Role | Reaction Type | Proposed Mechanistic Steps |

|---|---|---|

| Directing Group Ligand | Pd-Catalyzed C-H Functionalization | 1. Coordination of pyridine N to the metal center. 2. Directed C-H activation to form a metallacycle. 3. Reaction with a coupling partner (e.g., via oxidative addition). 4. Reductive elimination to release the product and regenerate the catalyst. nih.gov |

| Nucleophilic Catalyst | Acyl Transfer Reactions | 1. Nucleophilic attack by pyridine N on the acylating agent. 2. Formation of a reactive N-acylpyridinium intermediate. 3. Attack by the final nucleophile (e.g., alcohol) on the intermediate. 4. Release of the acylated product and regeneration of the pyridine catalyst. scite.ai |